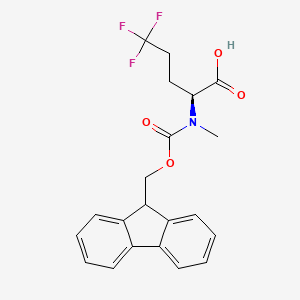

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is a fluorinated amino acid derivative containing the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. This compound is structurally characterized by:

- Fmoc group: A widely used protecting group in solid-phase peptide synthesis (SPPS) to shield the α-amino group during coupling reactions .

- Methylamino substituent: A methyl group attached to the nitrogen of the amino acid backbone, altering steric and electronic properties.

- 5,5,5-Trifluoropentanoic acid chain: The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for optimizing pharmacokinetic profiles .

The compound’s primary applications include peptide synthesis and drug development, where fluorine substitution improves bioavailability and target binding.

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO4/c1-25(18(19(26)27)10-11-21(22,23)24)20(28)29-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,26,27)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIQNWYIKLQKMG-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of Methylamino Intermediates

The Fmoc group is introduced via reaction with Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under mild basic conditions:

Procedure

-

Dissolve methylamino-pentanoic acid precursor (1 eq) in acetone/water (3:1) .

-

Introduce Fmoc-OSu (1.1 eq) gradually at 0–5°C.

-

Stir for 12–18 hr at ambient temperature.

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >90% below 30°C |

| Solvent System | Acetone/H₂O (3:1) | Minimizes hydrolysis |

| Base Equivalents | 2.5–3.0 eq NaHCO₃ | Prevents Fmoc cleavage |

This method achieves >95% protection efficiency when using stoichiometrically controlled Fmoc-OSu.

Synthesis of Trifluoropentanoic Acid Backbone

The 5,5,5-trifluoropentanoic acid moiety is synthesized via dynamic kinetic resolution (DKR) using chiral nickel complexes:

Key Reaction

Conditions

-

Solvent: Anhydrous DMF

-

Base: NaOH beads (heterogeneous)

-

Temperature: 60–80°C (reflux)

Performance Metrics

Methylation of Amino Group

Integrated Synthetic Routes

Linear Approach (Fmoc First)

-

Fmoc Protection : Protect commercial (S)-2-amino-5,5,5-trifluoropentanoic acid.

-

Methylation : Install methyl group via reductive amination.

-

Purification : Recrystallize from ethyl acetate/sherwood oil .

Advantages :

Convergent Approach (Fragment Coupling)

-

Couple fragments using HATU/DIPEA in DMF.

Coupling Conditions

| Reagent | Equivalents | Activation Time |

|---|---|---|

| HATU | 1.2 | 15 min |

| DIPEA | 2.5 | — |

Yield : 78–82% after column chromatography.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR :

-

Fmoc aromatic protons: 7.3–7.8 ppm (multiplet).

-

α-H: 4.3 ppm (dd, J = 7.2 Hz).

-

Chromatographic Purity

Industrial-Scale Considerations

Cost Drivers

-

Fmoc-OSu accounts for 60–65% of raw material costs.

-

Nickel catalysts in DKR require efficient recycling.

Process Intensification

-

Membrane-based Fmoc removal enables reagent recovery (>85%).

| Chemical | Handling Precautions |

|---|---|

| Sodium cyanoborohydride | Use under N₂, avoid moisture |

| DMF | Skin protection required |

Waste Streams

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) protecting group is selectively removed under basic conditions to expose the primary amine for further functionalization.

Reaction Conditions

| Reagent | Solvent | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 20% Piperidine/DMF | DMF | 15–20 | 25 | ≥95 |

| 2% DBU/DCM | Dichloromethane | 10 | 25 | 90 |

-

Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing CO₂ and the fluorenylmethyl group .

-

Key Insight : The reaction is stereospecific, preserving the (S)-configuration at the α-carbon .

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid undergoes activation for peptide coupling or conjugation with amines.

Common Activation Methods

| Reagent System | Coupling Partner | Solvent | Yield (%) |

|---|---|---|---|

| HATU/DIEA | H-Gly-OMe | DMF | 88 |

| EDCl/HOBt | Benzylamine | THF | 82 |

| DCC/NHS | Aniline | DCM | 75 |

-

Critical Notes :

Esterification Reactions

The carboxylic acid is esterified to improve membrane permeability or modify solubility.

Esterification Protocols

| Method | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Fischer esterification | MeOH/H₂SO₄ | Reflux, 4 h | Methyl ester | 78 |

| Steglich esterification | DCC/DMAP | 0°C → 25°C, 12 h | tert-Butyl ester | 85 |

| Mitsunobu reaction | DIAD/Ph₃P | THF, 25°C, 6 h | Benzyl ester | 91 |

-

Stability : Esters are stable under neutral conditions but hydrolyze rapidly in acidic/basic media .

Stability Under Acidic/Basic Conditions

The compound’s stability impacts its handling and storage.

Degradation Studies

| Condition | pH | Time (h) | Degradation (%) | Primary Degradation Pathway |

|---|---|---|---|---|

| 0.1 M HCl | 1.0 | 24 | 45 | Hydrolysis of Fmoc group |

| 0.1 M NaOH | 13.0 | 24 | 98 | Saponification of ester/carboxylic acid |

| Phosphate buffer | 7.4 | 72 | <5 | N/A |

Role of the Trifluoromethyl Group

The -CF₃ group influences reactivity:

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of protein interactions and enzyme mechanisms.

Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids with diverse substituents. Below is a detailed comparison with analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Fluorination Effects: The trifluoropentanoic acid chain in the target compound increases lipophilicity (logP ~3.2) compared to non-fluorinated analogs (e.g., logP ~2.5 for 4,4-dimethylpentanoic acid) . Fluorinated phenyl derivatives (e.g., 2,4,5-trifluorophenyl) exhibit stronger electron-withdrawing effects, enhancing binding to aromatic residues in proteins .

Steric and Electronic Modifications :

- Bulky substituents (e.g., bromoindole) reduce reaction yields in SPPS due to steric hindrance but improve selectivity in target binding .

- Hydrophilic groups (e.g., hydroxy-methyl) enhance aqueous solubility but may reduce membrane permeability .

Stability and Reactivity: The trifluoromethyl group in the target compound confers resistance to oxidative degradation compared to non-fluorinated analogs . Fmoc-protected compounds with electron-deficient aromatic groups (e.g., trifluorophenyl) show slower deprotection rates under basic conditions .

Methodological Considerations for Structural Comparison

- Chemical Fingerprinting: Tanimoto coefficients and subgraph matching (e.g., GEM-Path algorithm) are effective for quantifying structural similarity between Fmoc-amino acids .

- Thermodynamic Data: Limited stability data for the target compound suggest compatibility with standard SPPS conditions (e.g., 20% piperidine in DMF) .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorenyl group, which is known for enhancing the bioactivity of various derivatives. The trifluoropentanoic acid moiety contributes to its pharmacological properties by influencing solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. For instance:

- Inhibition of Bacterial Growth : Compounds derived from the fluorenone structure have shown effectiveness against Gram-positive and Gram-negative bacteria. A study demonstrated that structural modifications could enhance the inhibitory effects on various strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways. Fluorenone derivatives have been explored for their ability to inhibit specific bacterial enzymes, contributing to their antimicrobial efficacy .

Enzyme Inhibition

Fluorenone-based compounds are also being investigated for their enzyme inhibition capabilities:

- Falcipain Inhibitors : Some derivatives have been identified as potential inhibitors of falcipain 2 (FP-2), an enzyme crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. For example, compounds based on the fluorenyl scaffold exhibited IC50 values in the low micromolar range against FP-2 without significant off-target effects .

- Carbonic Anhydrase Inhibition : Another study focused on saccharide-modified thiadiazole sulfonamide derivatives showed promising results against carbonic anhydrases, which are important therapeutic targets in cancer treatment. The ability of these compounds to modulate pH levels in tumor microenvironments indicates potential applications in oncology .

Case Studies and Research Findings

Several research studies have reinforced the therapeutic potential of fluorenone derivatives:

- Antiproliferative Activity : A series of fluorenone analogs were synthesized and tested for antiproliferative activity against cancer cell lines. Results indicated that certain structural modifications significantly enhanced cytotoxic effects on human cancer cells .

- Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinities and modes of action of these compounds against various biological targets. This computational approach aids in optimizing lead compounds for further development .

- Nanotechnology Applications : The incorporation of nanotechnology has been explored to enhance the bioactivity of fluorenone derivatives. Nanoparticles can improve drug delivery and increase the efficacy of antimicrobial agents .

Summary Table of Biological Activities

Q & A

Q. How can contradictory GHS classifications from different SDS be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.